molecular formula C24H25N3O5S2 B5020158 1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide

Cat. No.: B5020158
M. Wt: 499.6 g/mol
InChI Key: BXBILRQZYMJZFU-UHFFFAOYSA-N
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Description

1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide typically involves multi-step organic reactions. One common route might include:

    Formation of Piperazine Core: Starting with the piperazine ring, the core structure can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Sulfonylation: The piperazine core can then be sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sulfonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)piperazine: Lacks the carboxamide and methylphenyl groups.

    N-(4-methylphenyl)piperazine-2-carboxamide: Lacks the sulfonyl groups.

    1,4-bis(benzenesulfonyl)-piperazine-2-carboxamide: Lacks the methylphenyl group.

Uniqueness

1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide is unique due to the presence of both sulfonyl and carboxamide groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-19-12-14-20(15-13-19)25-24(28)23-18-26(33(29,30)21-8-4-2-5-9-21)16-17-27(23)34(31,32)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBILRQZYMJZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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